molecular formula C12H13NO3 B2602029 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid CAS No. 1368503-69-8

2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid

Cat. No.: B2602029
CAS No.: 1368503-69-8
M. Wt: 219.24
InChI Key: YWWVWWWUWFEZKC-UHFFFAOYSA-N
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Description

2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid is an organic compound with the molecular formula C12H13NO3 It is characterized by the presence of a pyrrolidinone ring attached to a phenylacetic acid moiety

Biochemical Analysis

Biochemical Properties

2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid plays a crucial role in biochemical reactions, particularly as a reagent in the preparation of pyrazolopyridines, which are known to inhibit PDE4B enzymes . This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been used in the synthesis of biologically active compounds exhibiting psychotropic and cerebroprotective effects . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound exhibit psychotropic and cerebroprotective effects, indicating its potential impact on neuronal cells . Additionally, it may affect other cell types by altering metabolic pathways and influencing the expression of genes involved in cellular stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . This compound’s ability to modulate enzyme activity is particularly significant in the context of its use as a reagent in the preparation of inhibitors for specific enzymes like PDE4B . Changes in gene expression induced by this compound further contribute to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the rate of alkylation of this compound decreases over time, leading to the formation of by-products . These temporal changes can affect the compound’s efficacy and the outcomes of biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . Its localization can affect its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)benzaldehyde with a suitable acetic acid derivative. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, to form the intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or analgesic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid is unique due to its specific combination of a pyrrolidinone ring and a phenylacetic acid moiety. This structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-5-2-6-13(11)10-4-1-3-9(7-10)8-12(15)16/h1,3-4,7H,2,5-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWVWWWUWFEZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368503-69-8
Record name 2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetic acid
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